![molecular formula C16H11N7S B10876802 3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic compound that features a unique combination of benzotriazole and triazinoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole moiety, which is then coupled with a triazinoindole derivative under specific conditions. The reaction often requires the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE exerts its effects involves its interaction with specific molecular targets. The benzotriazole and triazinoindole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the context.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: A simpler compound with similar benzotriazole moiety, used as a corrosion inhibitor and in photostabilizers.
5H-[1,2,4]Triazino[5,6-b]indole: A related compound with a triazinoindole structure, known for its biological activity.
Uniqueness: 1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL (5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is unique due to the combination of both benzotriazole and triazinoindole moieties in a single molecule. This dual structure provides a versatile platform for various chemical modifications and enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H11N7S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C16H11N7S/c1-2-6-11-10(5-1)14-15(17-11)18-16(21-20-14)24-9-23-13-8-4-3-7-12(13)19-22-23/h1-8H,9H2,(H,17,18,21) |
InChI Key |
LPDUJYQDQOTIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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